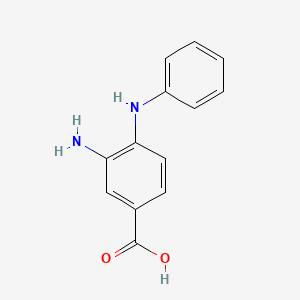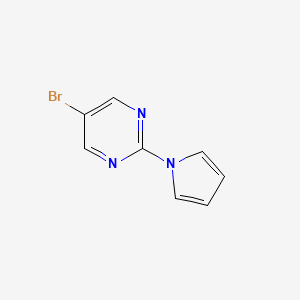
5-amino-1-méthyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with multiple potential targets. It has been suggested that it may interact with lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of sterols in fungi and is a target for azole antifungals . It may also interact with DNA , acting as a DNA synthesis inhibitor .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, when interacting with CYP51, it may inhibit the enzyme’s activity, disrupting sterol biosynthesis . As a DNA synthesis inhibitor, it can interfere with DNA replication, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound’s interaction with CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell membrane instability and ultimately cell death. When acting as a DNA synthesis inhibitor, it interferes with the DNA replication process, which can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action can lead to significant molecular and cellular effects. Its potential inhibition of CYP51 can lead to cell membrane instability and cell death in fungi . As a DNA synthesis inhibitor, it can cause cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which it is present. For instance, the compound’s extensive hydrogen bonding interactions can contribute to its high density, insensitivity, and thermal stability .
Analyse Biochimique
Biochemical Properties
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been reported to interact with kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and its structural resemblance to amide bonds make it a versatile molecule in biochemical applications .
Cellular Effects
The effects of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. By targeting specific enzymes and receptors, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can alter the cellular environment, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes such as kinases and demethylases, which play critical roles in cellular signaling and gene expression . The compound’s binding to these enzymes results in their inactivation, leading to downstream effects on cellular processes. Additionally, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that continuous exposure to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms ensure that 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of carbodiimides with diazo compounds. This method is advantageous as it does not require transition metals and can be performed under mild conditions . Another common method involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves multi-step reactions starting from readily available precursors. The process may include steps such as esterification, cyclization, and functional group modifications to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
- 3-methyl-1H-1,2,4-triazole
- 3-amino-1,2,4-triazole-5-carboxylic acid hydrate
Uniqueness
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial SOS response mechanisms sets it apart from other triazole derivatives, making it a promising candidate for antimicrobial drug development .
Propriétés
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 | |
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-66-3 | |
| Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















